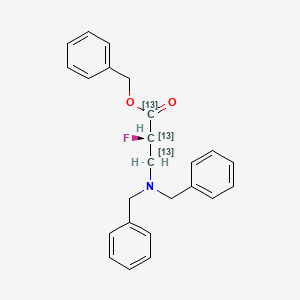

![molecular formula C31H29NO3 B562120 Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate CAS No. 1331912-17-4](/img/structure/B562120.png)

Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Advanced Analytical Techniques for Biomarkers Detection

The study by Hecht (2002) on human urinary carcinogen metabolites discusses advanced analytical methods for detecting biomarkers related to tobacco and cancer. This research highlights the importance of sensitive and specific assays for studying carcinogen exposure and metabolism in humans, which could be relevant for compounds like Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate in biomarker detection or as a tool in analytical chemistry (Hecht, 2002).

Separation Technologies in Phytochemistry

Luca et al. (2019) review the application of countercurrent separation (CCS) for purifying phenylethanoid glycosides and iridoids, demonstrating the utility of advanced separation technologies in isolating complex organic compounds from natural sources. Such methodologies could be applicable in isolating and studying the properties of this compound or related compounds from complex mixtures (Luca et al., 2019).

Enhancement of Material Properties

Zhu et al. (2017) discuss the enhancement of thermoelectric performance in poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) through various treatment methods. This research underscores the potential for chemical modifications and treatments to significantly alter and improve the properties of organic compounds for specific applications, which may be relevant for modifying or enhancing the properties of this compound for specialized uses (Zhu et al., 2017).

Implications for Understanding Disease Pathogenesis

Research on the pathogenesis of cognitive dysfunction in phenylketonuria (PKU) by de Groot et al. (2010) provides insights into how elevated concentrations of specific compounds can affect human health, particularly cognitive function. While not directly related, studies like this demonstrate the importance of understanding the biochemical impacts of compounds, which could extend to research on the effects of this compound on biological systems (de Groot et al., 2010).

Recycling and Environmental Impact Studies

Karayannidis and Achilias (2007) delve into the chemical recycling of poly(ethylene terephthalate) (PET), providing a model for how complex organic compounds can be repurposed or recycled. Research in this area could inform potential recycling or degradation pathways for this compound, highlighting the importance of environmental considerations in chemical research (Karayannidis & Achilias, 2007).

Mechanism of Action

Target of Action

The primary target of N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester is proteins . This compound is of interest for the study of site-specific photocleavage of proteins .

Mode of Action

N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester interacts with its protein targets through a process known as photocleavage . In conjunction with this compound, an electron acceptor, such as cobalt (III) hexammine (CoHA), is required for this reaction . This interaction results in the cleavage of the protein at specific sites .

Biochemical Pathways

The biochemical pathway affected by this compound is the protein photocleavage pathway

Result of Action

The molecular and cellular effects of N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester’s action involve the photocleavage of proteins at specific sites . This can potentially alter the function of the protein, leading to changes in cellular processes.

Properties

IUPAC Name |

ethyl (2S)-3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29NO3/c1-2-35-31(34)27(20-21-8-4-3-5-9-21)32-28(33)13-7-10-22-14-15-25-17-16-23-11-6-12-24-18-19-26(22)30(25)29(23)24/h3-6,8-9,11-12,14-19,27H,2,7,10,13,20H2,1H3,(H,32,33)/t27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXWSIGCMVMENA-MHZLTWQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652670 |

Source

|

| Record name | Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331912-17-4 |

Source

|

| Record name | Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine](/img/structure/B562051.png)

![N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine](/img/structure/B562052.png)

![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride](/img/structure/B562058.png)

![Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid)](/img/structure/B562059.png)